1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one
Description
1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with significant interest in various fields of scientific research. This compound features a bromomethyl group and an amino group attached to
Properties
CAS No. |
1806294-27-8 |
|---|---|
Molecular Formula |
C10H11Br2NO |
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[5-amino-2-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5,13H2,1H3 |
InChI Key |
SDCNEIFFBUSDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)CBr)Br |
Origin of Product |
United States |
Biological Activity
1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
The compound features a bromomethyl group and an amino group, which are critical for its biological interactions. The amino group can form hydrogen bonds, enhancing its interaction with biological macromolecules, while the bromomethyl group may participate in nucleophilic substitution reactions, potentially leading to various biological effects.
The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one involves several pathways:
- Enzyme Interaction: The compound may modulate enzyme activity through reversible or irreversible binding, affecting metabolic pathways.
- Receptor Binding: It could interact with specific receptors, influencing cellular signaling pathways.
- Covalent Bond Formation: The bromomethyl group allows for covalent bonding with nucleophilic sites on proteins, which can lead to altered protein function.
Biological Activity
Research has indicated various biological activities associated with this compound, including:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacteria and fungi.
- Antitumor Potential: In vitro studies have indicated that it may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects: There is emerging evidence that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that 1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one significantly reduced cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Neuroprotective Effects
In a neuroblastoma model, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage. The study indicated that the compound could enhance the expression of antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
